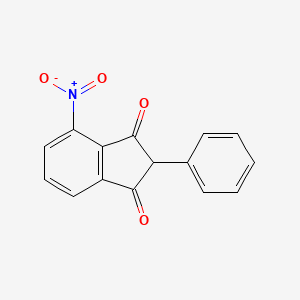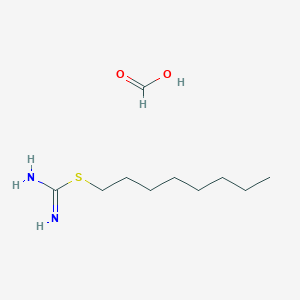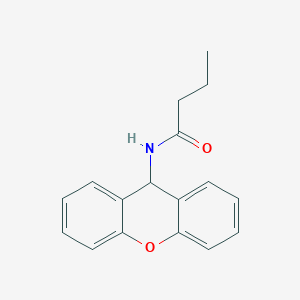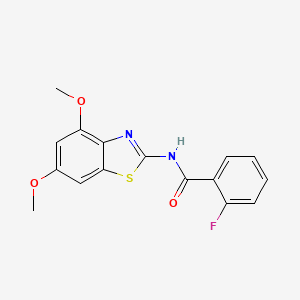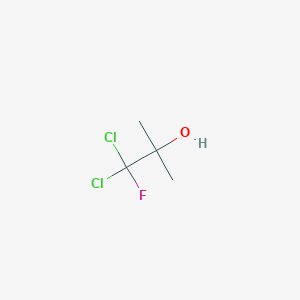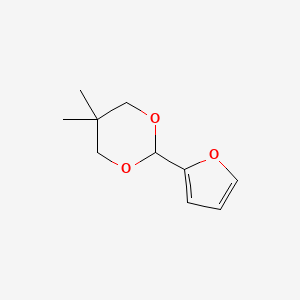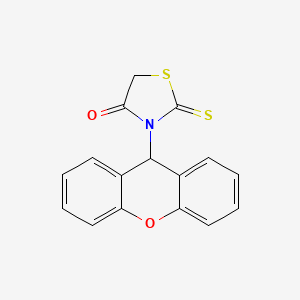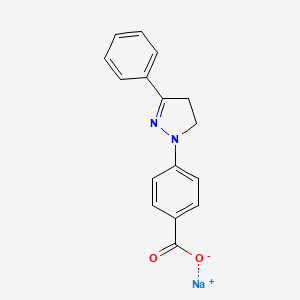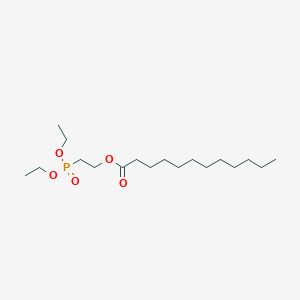
4,4'-Sulfonyldibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonyldibenzaldehyde is an organic compound with the molecular formula C14H10O4S. It is characterized by the presence of two benzaldehyde groups connected by a sulfonyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Sulfonyldibenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 4,4’-sulfonyldiphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonyldibenzaldehyde often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonic acids.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nitrating agents, sulfonating agents, under conditions like reflux or room temperature.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,4’-Sulfonyldibenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonyldibenzaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block in organic synthesis. The sulfonyl group also imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonyldiphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
4,4’-Sulfonyldibenzoic Acid: Contains carboxylic acid groups instead of aldehyde groups.
4,4’-Sulfonyldianiline: Features amino groups instead of aldehyde groups.
Uniqueness
4,4’-Sulfonyldibenzaldehyde is unique due to its dual aldehyde groups, which provide distinct reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials.
Properties
CAS No. |
66-38-6 |
|---|---|
Molecular Formula |
C14H10O4S |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
4-(4-formylphenyl)sulfonylbenzaldehyde |
InChI |
InChI=1S/C14H10O4S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-10H |
InChI Key |
CGBNEGBVBMZSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


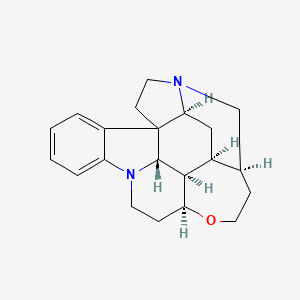
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
